molecular formula C8H16IN B1446860 5-Azoniaspiro[4.4]nonane Iodide CAS No. 45650-35-9

5-Azoniaspiro[4.4]nonane Iodide

Cat. No.: B1446860
CAS No.: 45650-35-9
M. Wt: 253.12 g/mol
InChI Key: DWOWCUCDJIERQX-UHFFFAOYSA-M
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Description

5-Azoniaspiro[4.4]nonane Iodide is a chemical compound with the molecular formula C8H16IN . It is a solid substance at 20 degrees Celsius . It is sold by various chemical suppliers, including TCI America , and is often used as a reagent .


Molecular Structure Analysis

The molecular weight of this compound is 253.13 . The compound is a type of quaternary ammonium salt . More detailed structural information or analysis is not available in the search results.


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius and should be stored under inert gas . It is also hygroscopic, meaning it readily absorbs moisture from the air . The compound is soluble in water .

Scientific Research Applications

  • Mass Spectrometry Peptide Analysis 5-Azoniaspiro[4.4]nonane has been utilized in the field of mass spectrometry, particularly for peptide analysis. Setner et al. (2017) developed a novel class of ionization tags based on the 5-azoniaspiro[4.4]nonyl scaffold to improve the analysis of peptides by electrospray tandem mass spectrometry (ESI-MS/MS). These tags enhanced the ionization efficiency of peptides and provided high sequence coverage due to their stability during collision-induced dissociation experiments (Setner et al., 2017).

  • Spirocyclic Quaternary Ammonium Cations in Membrane Applications In the context of anion exchange membranes (AEMs), Gu et al. (2016) synthesized and studied spirocyclic quaternary ammonium (QA) cations, including 5-azoniaspiro[4.4]nonane, for their chemical stability in alkaline media. Their research indicated that spirocyclic QAs had higher alkaline stability, which is significant for the development of durable AEMs (Gu et al., 2016).

  • Crystal Structure and Thermal Properties Zakharov et al. (2021) investigated the crystal structure and thermal properties of metal-containing ionic liquids composed of spiro cations, including 2-oxo-5-azoniaspiro[4.4]nonane. These studies are crucial for understanding the physical properties and potential applications of these compounds in various fields (Zakharov et al., 2021).

  • Electrolytes for Electric Double Layer Capacitors Higashiya et al. (2018) and DeRosa et al. (2017) explored the use of spiro-type quaternary ammonium salts, including 4-azoniaspiro[4.4]nonane, as electrolytes for electric double layer capacitor (EDLC) applications. These studies highlighted the high conductivity and energy storage properties of these compounds, demonstrating their potential in energy storage devices (Higashiya et al., 2018); (DeRosa et al., 2017).

  • Synthesis and Polymerization In polymer science, the synthesis and polymerization of derivatives of 5-azoniaspiro[4.4]nonane have been explored. De Vynck and Goethals (1997) described the polymerization of N,N-diallylpyrrolidinium bromide, leading to a polyelectrolyte with azoniaspiro[4.4]-nonane units (De Vynck & Goethals, 1997).

Safety and Hazards

5-Azoniaspiro[4.4]nonane Iodide can cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice if irritation persists .

Future Directions

Spirocyclic quaternary ammonium cations, including 5-azoniaspiro[4.4]nonane, have been studied for their potential use in anion exchange membranes . These membranes have applications in various fields, including energy storage and conversion . The research indicates that these compounds have higher alkaline stability compared to non-spirocyclic quaternary ammonium cations .

Biochemical Analysis

Biochemical Properties

5-Azoniaspiro[4.4]nonane Iodide plays a crucial role in biochemical reactions, particularly in the context of anion exchange membranes. It interacts with various enzymes, proteins, and other biomolecules, enhancing their stability and performance in alkaline environments. The compound’s spirocyclic structure contributes to its high energy barrier, which is associated with a transition state that provides higher alkaline stability compared to nonspirocyclic quaternary ammonium cations . This stability is essential for maintaining the integrity of biochemical reactions in which this compound is involved.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes and its ability to enhance ion exchange processes contribute to its impact on cell function. Studies have demonstrated that this compound can improve the performance of cells in alkaline environments, making it a valuable component in biochemical applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s spirocyclic structure allows it to bind effectively with enzymes and proteins, enhancing their stability and activity. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. The compound’s high energy barrier associated with its transition state contributes to its stability and effectiveness in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Studies have shown that this compound maintains its stability in alkaline environments over extended periods, making it suitable for long-term biochemical applications. Its degradation in non-alkaline environments may affect its long-term efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular function and improve biochemical reactions. At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s stability in alkaline environments allows it to participate in metabolic reactions without significant degradation. This stability is crucial for maintaining the integrity of metabolic pathways and ensuring the compound’s effectiveness in biochemical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments. The compound’s ability to enhance ion exchange processes contributes to its effective transport and distribution, making it a valuable component in biochemical applications .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, enhancing its effectiveness in biochemical reactions. The subcellular localization of this compound is essential for its role in regulating cellular processes and maintaining cellular function .

Properties

IUPAC Name

5-azoniaspiro[4.4]nonane;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N.HI/c1-2-6-9(5-1)7-3-4-8-9;/h1-8H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOWCUCDJIERQX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)CCCC2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45650-35-9
Record name 5-Azoniaspiro[4.4]nonane Iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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